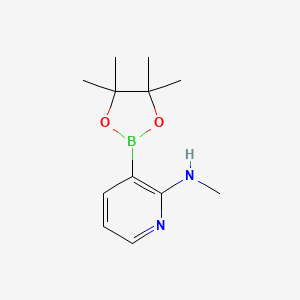

![molecular formula C10H11N3O3S2 B2546492 N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide CAS No. 478062-80-5](/img/structure/B2546492.png)

N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide is a compound that likely shares characteristics with other sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on sulfonamides and their interactions with biological systems.

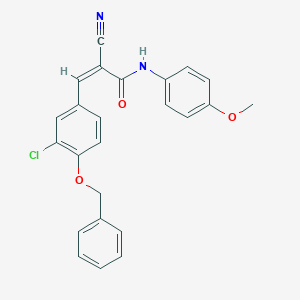

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions that can include the use of hydrazine, a common reagent in the formation of hydrazide groups. For instance, a photo-induced catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine has been reported to generate (2-oxoindolin-3-yl)methanesulfonohydrazides under ultraviolet irradiation . This suggests that similar methods could potentially be applied to synthesize the compound .

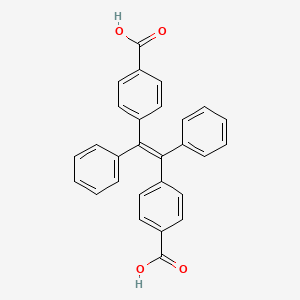

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of a sulfonamide compound with carbonic anhydrase revealed unique interactions between the inhibitor and the enzyme, which differ from those observed with structurally related derivatives . This indicates that the molecular structure of N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide would likely play a significant role in its interaction with biological targets.

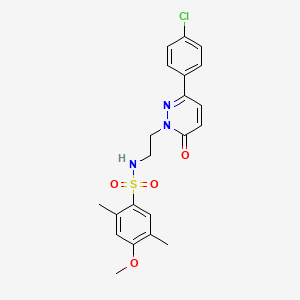

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including rearrangements and interactions with other chemical agents. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids were found to rearrange into chiral pyrrolidin-3-ones under certain conditions . This suggests that the compound may also be susceptible to interesting chemical transformations that could affect its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the structure and vibrational spectroscopy of methanesulfonic acid hydrazide were studied, revealing that N–H···N hydrogen bonding interactions play a role in the dimerization of the molecules . This implies that the physical and chemical properties of N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide would be important for its stability and reactivity.

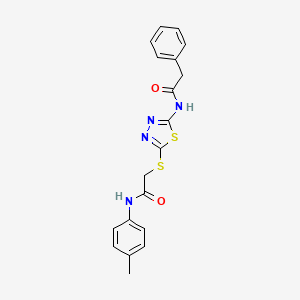

Scientific Research Applications

Synthesis and Reactivity

- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions demonstrates a method for creating complex structures involving sulfonamide groups, which might be analogous to processes relevant for synthesizing compounds like N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide (Craig, Jones, & Rowlands, 2000).

- The generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction presents a catalyst-free method that might offer insights into new ways of synthesizing related compounds under mild conditions (Zhou, Xia, & Wu, 2016).

Chemical Structure and Properties

- The structure and vibrational spectroscopy study of methanesulfonic acid hydrazide provides insights into the crystal structure, conformations, and vibrational modes of molecules containing methanesulfonic acid hydrazide, which could be relevant for understanding the properties of N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide (Ienco, Mealli, Paoli, Dodoff, Kantarci, & Karacan, 1999).

Applications in Catalysis and Material Science

- The use of nicotinium methane sulfonate as a bio-renewable protic ionic liquid and bi-functional catalyst for the synthesis of organic compounds highlights the potential of sulfonamide derivatives in catalysis and green chemistry (Tamaddon & Azadi, 2018).

- Synthesis of conducting poly[di‐heteroaromatics] from pyrrole, indole, and carbazole indicates the utility of sulfonamide derivatives in the development of conductive polymers and materials science (Hosseini & Entezami, 2003).

properties

IUPAC Name |

N'-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c1-18(15,16)12-11-10(14)9-8(4-7-17-9)13-5-2-3-6-13/h2-7,12H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIEXRRAUTELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)

![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)

![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)

![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)